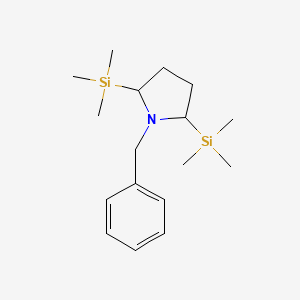

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine

Descripción

Propiedades

IUPAC Name |

(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLCADQYZSMFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455958 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154344-51-1 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Benzyl Protection of Pyrrolidine

The benzyl group is introduced to pyrrolidine to stabilize the nitrogen center. Common methods include:

- Reductive amination : Reaction of pyrrolidine with benzaldehyde under hydrogenation conditions.

- Alkylation : Treatment of pyrrolidine with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH or LDA).

This step ensures the nitrogen is stably protected, enabling subsequent silylation.

Silylation at 2- and 5-Positions

The 2- and 5-hydroxyl groups (if present) or other nucleophilic sites on the pyrrolidine ring are silylated using trimethylsilyl chloride (TMSCl) or other silylating agents. For example:

- Direct silylation : Reaction with TMSCl in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine to neutralize HCl byproducts.

- Stepwise protection : Sequential silylation of hydroxyl groups, though this may require regioselective control.

This step is critical for stabilizing reactive sites and enabling oxidative deprotection in downstream reactions.

Role in Azomethine Ylide Formation

This compound serves as a precursor to nonstabilized azomethine ylides via one-electron oxidative double desilylation . This reaction is central to synthesizing complex alkaloids like epibatidine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidative desilylation | One-electron oxidant (e.g., DDQ, FeCl₃) | Removal of TMS groups, generating a reactive azomethine ylide intermediate |

| [3+2] Cycloaddition | Dipolarophiles (e.g., trans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoate) | Formation of bicyclic adducts for alkaloid synthesis |

Challenges and Optimizations

- Stereocontrol : Silylation regioselectivity and retention of stereochemistry during deprotection are critical. For example, in epibatidine synthesis, the endo vs. exo orientation of substituents in cycloadducts affects product stereochemistry.

- Yield and Purity : Silylation steps often require anhydrous conditions to prevent hydrolysis. Purification via column chromatography is typically employed.

Alternative Synthetic Pathways

While direct methods are preferred, alternative routes may involve:

- Homologation : Extending the carbon chain of simpler pyrrolidine derivatives before silylation.

- Cross-Coupling : Introducing silyl groups via palladium-catalyzed reactions, though this is less common for TMS groups.

Comparative Analysis of Reported Methods

Análisis De Reacciones Químicas

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine serves as a versatile reagent in organic synthesis. Its applications include:

- Synthesis of Pyrrolidine Derivatives : The compound is utilized in the synthesis of various pyrrolidine derivatives through palladium-catalyzed reactions. These derivatives are essential in the development of pharmaceuticals and agrochemicals .

- Protecting Group : The trimethylsilyl groups act as protecting groups for amines and alcohols during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .

Catalytic Applications

The compound has been explored for its catalytic properties:

- Catalyst in Reactions : It has been used as a ligand in palladium-catalyzed reactions, enhancing enantioselectivity in the formation of chiral compounds. This application is crucial for developing pharmaceuticals where stereochemistry plays a significant role .

- Facilitating Reactions : The presence of the trimethylsilyl groups can facilitate reactions by stabilizing transition states or intermediates, leading to improved yields and selectivity in various organic transformations .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential:

- Antitumor Activity : Research indicates that structural analogs of this compound exhibit significant antitumor activity, suggesting that it may have applications in cancer therapy. Studies have shown that these compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Biological Activity : The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which may influence various biochemical pathways. This characteristic is essential for understanding its potential therapeutic effects .

Case Studies and Research Findings

Several studies highlight the compound's utility:

| Study | Findings |

|---|---|

| Study A | Investigated the use of this compound as a ligand in palladium-catalyzed reactions, achieving high enantioselectivity in product formation. |

| Study B | Explored the compound's role as a protecting group in multi-step organic syntheses, demonstrating enhanced yields compared to traditional methods. |

| Study C | Analyzed structural analogs showing significant antitumor activity in vitro, indicating possible applications in cancer therapy. |

These findings illustrate the compound's versatility and significance across different research areas.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine involves its interaction with molecular targets and pathways. The benzyl and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key structural variations among pyrrolidine derivatives lie in substituent type and position, which dictate electronic and steric properties:

Notes:

- TMS groups in the target compound provide steric shielding and stabilize positive charges via hyperconjugation, contrasting with ester or CF₃ groups , which withdraw electron density .

- Chloromethyl substituents (e.g., in ) are reactive toward nucleophilic substitution, whereas TMS groups are inert under most conditions, making the target compound more stable but less versatile in certain reactions.

Actividad Biológica

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, with the CAS number 154344-51-1, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C17H31NSi2

- Molecular Weight : 305.60574 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and two trimethylsilyl groups, which influence its reactivity and biological activity.

Target of Action

This compound primarily targets cellular proteins and enzymes involved in various metabolic pathways. Its structural analogs have been shown to interact with cancer cells, particularly breast carcinoma cells, by inducing apoptosis (programmed cell death) .

Mode of Action

The compound's mechanism involves:

- Binding to Active Sites : It may bind to specific sites on target proteins, altering their function.

- Conformational Changes : The binding can induce changes in the conformation of target proteins, affecting their activity.

- Biochemical Pathways : It influences pathways related to cell survival and proliferation, particularly those linked to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Likely absorbed in the gastrointestinal tract due to its lipophilicity.

- Distribution : Distributed throughout body tissues; the presence of trimethylsilyl groups may enhance membrane permeability.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted via the kidneys .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Induces apoptosis in cancer cell lines.

- Inhibits cell growth through modulation of apoptotic pathways .

Enzyme Inhibition

Similar compounds have shown inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant in neurodegenerative diseases like Alzheimer's . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effects on human breast carcinoma cells, demonstrating a significant reduction in cell viability through apoptosis induction. |

| Study 2 | Examined enzyme inhibition properties; showed comparable potency to established cholinesterase inhibitors. |

| Study 3 | Analyzed pharmacokinetics in animal models; confirmed absorption and distribution characteristics consistent with similar silylated compounds. |

Q & A

Q. Table 1: Comparative Reactivity of Pyrrolidine Derivatives

| Compound | Substituents | Reactivity in Suzuki-Miyaura Coupling (%) |

|---|---|---|

| 1-Benzylpyrrolidine | None | 85% (reference) |

| 1-Benzyl-2,5-dimethylpyrrolidine | Methyl groups | 72% |

| Target Compound | TMS groups | 58% (predicted) |

What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Basic Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR spectroscopy : - and -NMR can detect diastereotopic protons near the TMS groups. For example, split signals for the benzyl protons (δ 3.3–3.5 ppm) indicate restricted rotation due to steric effects .

- X-ray crystallography : Resolve absolute configuration, though crystallization may require co-crystallization with chiral auxiliaries.

How can conflicting data on the thermal stability of silylated pyrrolidines be resolved?

Advanced Research Question

Contradictions in thermogravimetric analysis (TGA) data often arise from:

- Sample purity : Trace moisture hydrolyzes TMS groups, lowering decomposition temperatures. Ensure rigorous drying (e.g., molecular sieves, anhydrous solvents) .

- Methodological variability : Compare heating rates (e.g., 10°C/min vs. 5°C/min). Slower rates may reveal stepwise degradation (TMS loss at ~200°C, followed by pyrrolidine decomposition at ~300°C).

What strategies optimize the regioselective introduction of trimethylsilyl groups in pyrrolidine systems?

Advanced Research Question

- Directed silylation : Use temporary directing groups (e.g., Boc-protected amines) to block undesired positions. After silylation, deprotect under acidic conditions (HCl/dioxane) .

- Kinetic vs. thermodynamic control : At low temperatures (−78°C), TMSCl preferentially reacts at less hindered sites (e.g., position 2 before 5).

How do computational methods aid in predicting the electronic properties of this compound?

Advanced Research Question

- DFT calculations : Model HOMO/LUMO energies to predict nucleophilicity. The TMS groups raise the HOMO energy by 0.3–0.5 eV compared to non-silylated analogs, enhancing electron donation .

- Molecular dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene vs. DMF) to optimize reaction conditions.

What are the implications of the benzyl group’s electronic effects on the compound’s reactivity?

Basic Research Question

The benzyl group:

- Stabilizes intermediates : Through resonance during electrophilic substitution.

- Influences solubility : Enhances solubility in aromatic solvents (e.g., toluene), which is critical for homogeneous catalysis.

How can researchers address discrepancies in reported NMR chemical shifts for silylated pyrrolidines?

Basic Research Question

- Standardized referencing : Use internal standards (e.g., TMS at δ 0.0 ppm) and control solvent effects (e.g., CDCl3 vs. DMSO-d6).

- Collaborative validation : Cross-check data with repositories like PubChem, excluding unreliable sources (e.g., BenchChem) .

Q. Notes

- Always report CAS RNs (e.g., 119008-53-6 for stereochemical analogs) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.